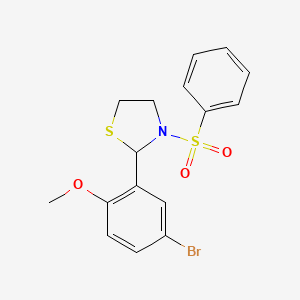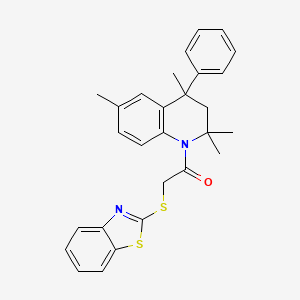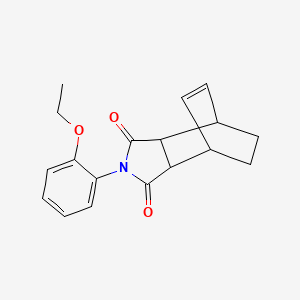
3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a benzenesulfonyl group, a brominated methoxyphenyl group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions to form the thiazolidine ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the thiazolidine intermediate is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Bromination and Methoxylation: The final step involves the bromination and methoxylation of the phenyl ring. This can be achieved by treating the intermediate with bromine and methanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the thiazolidine ring can modulate biological activity. The brominated methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)-2-(5-chloro-2-methoxyphenyl)-1,3-thiazolidine
- 3-(Benzenesulfonyl)-2-(5-fluoro-2-methoxyphenyl)-1,3-thiazolidine
- 3-(Benzenesulfonyl)-2-(5-iodo-2-methoxyphenyl)-1,3-thiazolidine
Uniqueness
3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the benzenesulfonyl group, brominated methoxyphenyl group, and thiazolidine ring provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C16H16BrNO3S2 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H16BrNO3S2/c1-21-15-8-7-12(17)11-14(15)16-18(9-10-22-16)23(19,20)13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3 |
InChI Key |
VGPOWWKFTNTGNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-methoxyphenyl)-5-[(2E)-3-(2-nitrophenyl)prop-2-enylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15037480.png)
![1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B15037486.png)
![5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15037489.png)
![[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B15037509.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate](/img/structure/B15037515.png)


![N-(2,3-dimethylphenyl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B15037531.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B15037556.png)
![(5E)-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15037562.png)

methanone](/img/structure/B15037568.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-methoxybenzamide](/img/structure/B15037575.png)
